N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic sulfonamide derivative featuring a benzo[cd]indole scaffold substituted with a 2-oxo-1,2-dihydro group and an N-linked adamantane-ethyl moiety.
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-12(21-15-8-13-7-14(10-15)11-16(21)9-13)25-29(27,28)20-6-5-19-22-17(20)3-2-4-18(22)23(26)24-19/h2-6,12-16,21,25H,7-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWICIWWFMKWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. This suggests that the compound may interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
One study has shown that a similar compound led to a significant accumulation of cell-cycle arrest, with a decrease in g0/g1 phase and an increase in g2/m phase arrest at 12 h. This suggests that the compound may have a similar effect, disrupting the cell cycle and potentially leading to cell death.
Biological Activity
N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound notable for its potential therapeutic applications. This compound integrates an adamantane moiety, which is recognized for enhancing the lipophilicity and biological activity of various pharmacological agents. The exploration of its biological activity encompasses various dimensions including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 410.53 g/mol. The structure features a sulfonamide group, which is often associated with diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzo[cd]indole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that certain analogs effectively inhibited tumor necrosis factor-alpha (TNF-α), a key player in cancer progression and inflammation .
Anti-inflammatory Effects
Sulfonamide derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). These effects are crucial in conditions characterized by chronic inflammation, including autoimmune diseases and cancer .
Antimicrobial Activity
The antimicrobial potential of compounds similar to this compound has also been investigated. The presence of the sulfonamide group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism has been observed in various studies focusing on pyrazole and amide derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications in the adamantane substituent or variations in the sulfonamide group can significantly alter the pharmacological profile. For example, increasing lipophilicity through structural modifications can enhance cellular uptake and bioavailability .
Case Studies
- Antitumor Efficacy : A study on related indole derivatives demonstrated potent cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
- Anti-inflammatory Mechanism : Research has shown that specific analogs can significantly reduce nitric oxide production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibit moderate to excellent antifungal activity against pathogenic fungi, outperforming standard antifungal agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Synthetic Yield : Higher yields (e.g., 68% for 4e ) correlate with simpler substituents, while bulky groups (e.g., naphthalene in S10) reduce yields (54% ). The adamantane group’s steric demand may further challenge synthesis.
- Hydrophobicity : Adamantane and naphthalene substituents enhance hydrophobicity, likely improving binding to hydrophobic pockets in targets like TNF-α .
Key Observations :
- TNF-α Inhibition : Bulky substituents (e.g., naphthalene in S10) enhance TNF-α inhibition by filling hydrophobic pockets, as shown by S10’s IC50 of 19.1 µM vs. EJMC-1’s lower potency . The adamantane group may similarly improve binding but requires empirical validation.
- Target Selectivity : Substituents influence target specificity. For example, naphthalene derivatives (S10) favor TNF-α, while indole or alkylphenyl groups (e.g., 4e, N-(4-butylphenyl)-...) may shift activity toward RORγ .
Molecular Docking and Structure-Activity Relationships (SAR)
- TNF-α Binding : Docking studies reveal that naphthalene in S10 forms hydrophobic interactions with Tyr59 in TNF-α, while SPD304 adopts a U-shape conformation. The adamantane group’s rigidity may mimic SPD304’s geometry, enhancing binding .
- RORγ Binding : Sulfonamide derivatives with flexible alkyl chains (e.g., butylphenyl) show RORγ inhibition via H-bonding and van der Waals interactions, suggesting adamantane’s bulk could hinder or enhance activity depending on pocket size .
Physicochemical and Pharmacokinetic Considerations
- Adamantane’s hydrophobicity may necessitate formulation adjustments for bioavailability .
- Metabolic Stability : Rigid adamantane may reduce metabolic degradation compared to flexible alkyl chains (e.g., butylphenyl), extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
